3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including diuretic and antihypertensive properties. The structure of this compound includes a benzylthio group attached to a benzo[e][1,2,4]thiadiazine ring system, which is further characterized by the presence of a 1,1-dioxide moiety .
Scientific Research Applications
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
Target of Action
It’s structurally related to 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which have been used in human therapy as diuretic and antihypertensive agents . Some derivatives of this compound family have been reported as inhibitors of MRGX2 , a protein involved in various physiological processes.
Mode of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to act as atp-sensitive potassium channel openers . This action results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
Related compounds are known to affect the cardiovascular system by opening atp-sensitive potassium channels . This action can lead to a decrease in cellular excitability, reducing the contractility of the heart and relaxing vascular smooth muscle .
Result of Action
Related compounds are known to have cardiovascular and hypertensive effects . They can cause relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .
Biochemical Analysis
Biochemical Properties
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . By opening these channels, this compound can influence cellular ion balance and signaling pathways. Additionally, it has been observed to inhibit insulin release, highlighting its potential impact on metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an ATP-sensitive potassium channel opener can lead to changes in cellular ion concentrations, affecting cell signaling and function . Furthermore, the inhibition of insulin release by this compound suggests its potential impact on glucose metabolism and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound is known to inhibit the thiazide-sensitive sodium-chloride cotransporter (NCC), which plays a critical role in regulating sodium and chloride reabsorption in the kidneys . By inhibiting NCC, this compound can reduce sodium reabsorption, leading to increased urine output and decreased blood pressure . Additionally, its interaction with ATP-sensitive potassium channels further modulates cellular ion balance and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered biochemical interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate ion channels and reduce blood pressure without significant adverse effects . At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound’s inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) affects sodium and chloride reabsorption, influencing overall electrolyte balance and fluid homeostasis . Additionally, its impact on ATP-sensitive potassium channels can alter cellular energy metabolism and ion transport .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzylthio derivative. The intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative with diuretic and antihypertensive properties.
Hydrochlorothiazide: A widely used diuretic that shares structural similarities with 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.
Phthalazinone Derivatives: Compounds with related structures that exhibit various pharmacological activities, including anticancer and antidiabetic effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylthio group enhances its lipophilicity and may contribute to its interaction with biological targets .
Properties
IUPAC Name |
3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTHTVGTLJTHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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